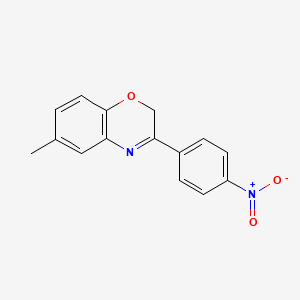

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of an oxygen and nitrogen atom within the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine typically involves the reaction of 4-nitroaniline with 2-hydroxy-5-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-methyl-3-(4-aminophenyl)-2H-1,4-benzoxazine, while electrophilic substitution can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as an anticancer agent. Studies have indicated that derivatives of benzoxazines can inhibit tumor growth by downregulating hypoxia-induced genes, demonstrating low toxicity to normoxic cells .

Case Study: Anticancer Activity

- A study evaluated various derivatives of benzoxazines for their anticancer properties against several cancer cell lines (e.g., PC-3, MDA-MB-231). The results indicated that certain substitutions on the benzoxazine scaffold significantly improved anti-proliferative activity, with IC50 values ranging from 7.84 to 16.2 µM for the most potent compounds .

Antioxidant Properties

Research has identified C-3 tethered 2-oxo-benzoxazines as potent antioxidants. These compounds demonstrated superior antioxidant activity compared to standard references, indicating their potential use in preventing oxidative stress-related diseases .

Data Table: Antioxidant Activity Comparison

| Compound Name | Antioxidant Activity (μM) | Reference Compound |

|---|---|---|

| Compound A | 546.0 ± 13.6 | BHT |

| Compound B | 500.0 ± 10.0 | Ascorbic Acid |

Material Science Applications

Beyond medicinal applications, 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is being explored for its properties in material science, particularly in polymer chemistry. The unique structure allows for potential applications in developing thermosetting resins and coatings due to its thermal stability and mechanical properties.

Potential Uses:

- Polymer Composites : Incorporation into polymer matrices to enhance mechanical strength and thermal stability.

- Coatings : Development of protective coatings with improved chemical resistance.

Mecanismo De Acción

The mechanism of action of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzoxazine ring structure allows for the formation of stable complexes with metal ions, which can be useful in catalysis and material science applications.

Comparación Con Compuestos Similares

Similar Compounds

6-methyl-3-(4-aminophenyl)-2H-1,4-benzoxazine: Formed by the reduction of the nitro group.

3-(4-nitrophenyl)-2H-1,4-benzoxazine: Lacks the methyl group, which can affect its reactivity and properties.

6-methyl-3-phenyl-2H-1,4-benzoxazine: Lacks the nitro group, which can influence its chemical behavior.

Uniqueness

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is unique due to the presence of both a nitro group and a methyl group on the benzoxazine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

6-Methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, antioxidant activity, and other pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride, followed by cyclization processes. The synthesis typically yields derivatives that can be further modified to enhance biological activity. The structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

- MIA PaCa-2 (pancreatic cancer)

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 7.84 | Induction of apoptosis and cell cycle arrest |

| PC-3 | 16.2 | Inhibition of PI3K/AKT pathway |

| MIA PaCa-2 | 14.5 | Downregulation of hypoxia-induced genes |

The compound's mechanism appears to involve induction of apoptosis , which is crucial for its anticancer activity. Studies suggest that it may operate similarly to isoflavones, binding to estrogen receptors and affecting hormone-dependent cancers .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity . Research indicates that it can scavenge free radicals effectively and protect cellular components from oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference Compound (BHT) | IC50 (µM) |

|---|---|---|---|

| 6-Methyl-3-(4-nitrophenyl) | 546.0 | BHT | 500 |

The compound's ability to act as an antioxidant is attributed to its structural features that allow it to donate electrons and neutralize reactive oxygen species (ROS) .

Other Biological Activities

Beyond anticancer and antioxidant effects, this benzoxazine derivative has shown promise in various other biological activities:

- Antimicrobial Activity : Exhibits antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 16–32 µg/mL.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro.

- Neuroprotective Properties : Preliminary studies indicate possible neuroprotective effects against neurodegenerative diseases.

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice models bearing human tumor xenografts showed that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment group exhibited a decrease in tumor proliferation markers and an increase in apoptotic cells.

Case Study 2: Antioxidant Defense Mechanisms

In a model of oxidative stress induced by hydrogen peroxide, administration of the compound significantly reduced lipid peroxidation levels and restored antioxidant enzyme activities (e.g., superoxide dismutase and catalase), indicating its protective role against oxidative damage.

Propiedades

IUPAC Name |

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-10-2-7-15-13(8-10)16-14(9-20-15)11-3-5-12(6-4-11)17(18)19/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVJRRGYSMLMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.